(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming stable complexes that can inhibit enzyme activity or alter protein function . This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
5-Tert-butyl-2-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group on the pyrimidine ring.
tert-Butylboronic acid: Lacks the pyrimidine ring and has a simpler structure.
Uniqueness
The uniqueness of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid lies in its combination of a boronic acid group with a pyrimidine ring, which provides a versatile platform for further functionalization and application in various fields. The presence of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and scientific research .
Biological Activity
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyrimidine ring structure, which is known to interact with various biological targets, including enzymes and receptors. The following sections detail the biological activities, mechanisms of action, and relevant research findings regarding this compound.
Boronic acids are known to interact with diols and play a crucial role in enzyme inhibition, particularly in the context of proteases and kinases. The specific interactions of this compound with target proteins can lead to significant biological effects, including:
- Enzyme Inhibition : Boronic acids can serve as inhibitors for various enzymes by forming reversible covalent bonds with active site residues.
- Cell Proliferation Inhibition : Studies have shown that certain boronic acids can inhibit cell growth by interfering with cellular signaling pathways.
Biological Activity Studies
Recent research has focused on the synthesis and evaluation of this compound for its biological activities. Below are key findings from various studies:
Table 1: Biological Activity Summary
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B-16 melanoma | 0.48 - 2.1 | Tubulin polymerization inhibition | |
Various tumor lines | Varies | Enzyme inhibition via boronate formation |
- Inhibition of Tubulin Polymerization : A study demonstrated that boronic acid derivatives, including those structurally similar to this compound, exhibited potent inhibitory effects on tubulin polymerization. The IC50 values ranged from 0.48 to 2.1 µM, indicating strong activity against cancer cell lines such as B-16 melanoma .
- Cell Growth Inhibition : Another investigation revealed that compounds containing boronic acid moieties inhibited the growth of a variety of human cancer cell lines, suggesting a broad spectrum of activity .
- Apoptotic Induction : The compound was also observed to induce apoptosis in Jurkat cells at concentrations greater than 10−8 M, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have illustrated the application of this compound in therapeutic contexts:
- Cancer Treatment : Research has indicated that this compound can be utilized in combination therapies for cancer treatment, enhancing the efficacy of traditional chemotherapeutics by targeting multiple pathways simultaneously.
- Kinase Inhibition : The compound's ability to inhibit specific kinase enzymes positions it as a candidate for treating diseases characterized by dysregulated kinase activity, such as certain cancers and metabolic disorders .
Properties
Molecular Formula |
C9H15BN2O2 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3 |
InChI Key |
YPZACCHLMMGZND-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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